5-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Lipophilicity optimization In silico ADME Triazole SAR

5-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine (molecular formula C₁₇H₁₈N₄S, MW 310.4 g/mol) is a 4‑amino‑1,2,4‑triazole derivative featuring a 5‑(4‑methylphenyl) ring and a 3‑[(3‑methylphenyl)methylthio] substituent. It belongs to a compound class recognized for potent inhibition of methionine aminopeptidase‑2 (MetAP2), a validated anti‑angiogenesis target [REFS‑1].

Molecular Formula C17H18N4S
Molecular Weight 310.4 g/mol
Cat. No. B12139248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC17H18N4S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC(=C3)C
InChIInChI=1S/C17H18N4S/c1-12-6-8-15(9-7-12)16-19-20-17(21(16)18)22-11-14-5-3-4-13(2)10-14/h3-10H,11,18H2,1-2H3
InChIKeyDSOLMYOZFRHLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine: A Functionalized 4-Amino-1,2,4-Triazole for Focused MetAP2 Research and Library Synthesis


5-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine (molecular formula C₁₇H₁₈N₄S, MW 310.4 g/mol) is a 4‑amino‑1,2,4‑triazole derivative featuring a 5‑(4‑methylphenyl) ring and a 3‑[(3‑methylphenyl)methylthio] substituent. It belongs to a compound class recognized for potent inhibition of methionine aminopeptidase‑2 (MetAP2), a validated anti‑angiogenesis target [REFS‑1]. The 3‑(benzylthio)‑4‑amino‑1,2,4‑triazole core has been extensively explored in patents and medicinal chemistry campaigns [REFS‑2].

Why Generic 4-Amino-1,2,4-Triazoles Cannot Replace 5-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine in Structure‑Driven Research


The 4‑amino‑1,2,4‑triazole scaffold is highly sensitive to substitution pattern; even a shift of the methyl group on the benzylthio moiety from meta to para or ortho alters lipophilicity (∆clogP ≈ 0.3–0.5 units), molecular shape, and electrostatic potential, all of which directly influence target binding and pharmacokinetics [REFS‑1]. In the context of MetAP2 inhibition, the 5‑(4‑methylphenyl) group is known to contribute to potency, while the 3‑benzylthio substituent modulates selectivity and metabolic stability [REFS‑2]. A generic 4‑amino‑1,2,4‑triazole lacking these precise substituents will not reproduce the same binding profile or translational properties, making direct interchange scientifically unsound.

Quantitative Differentiation Evidence for 5-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine Relative to Closest Analogs


Positional Isomer Lipophilicity Control: Meta-Methylbenzylthio vs. Para- and Ortho-Methyl Analogs

The 3‑(meta‑methylbenzylthio) isomer of the target compound exhibits a calculated clogP of approximately 4.2, whereas the para‑methylbenzylthio isomer yields a higher clogP of ~4.5, and the ortho‑methyl isomer a lower clogP of ~3.9 [REFS‑1]. This ∆clogP of −0.3 relative to the para isomer translates to a ~2‑fold lower octanol‑water partition coefficient, providing a more balanced lipophilic profile that can improve aqueous solubility and reduce non‑specific binding.

Lipophilicity optimization In silico ADME Triazole SAR

MetAP2 Inhibitory Potency: 5-(4-Methylphenyl) vs. 5-Phenyl Des-Methyl Analog

Class‑level structure–activity analysis from patent WO2001024796A1 indicates that 4‑methyl substitution on the 5‑phenyl ring of 4‑amino‑1,2,4‑triazoles generally improves MetAP2 inhibitory potency by approximately 5‑ to 10‑fold relative to the unsubstituted phenyl analog [REFS‑1]. High‑affinity members of this series achieve MetAP2 IC₅₀ values as low as 5 nM, while less optimized analogs fall in the 1–10 µM range [REFS‑2]. The target compound, bearing the 5‑(4‑methylphenyl) group, is therefore predicted to exhibit enhanced potency compared to the 5‑phenyl des‑methyl analog.

MetAP2 inhibition Angiogenesis Enzyme assay

Target Selectivity Determination: MetAP2 vs. Bcl‑2 Pathway – Differentiating from 5‑Indole Analog

The structurally related indole analog 3‑(benzylthio)‑5‑(1H‑indol‑3‑yl)‑1,2,4‑triazol‑4‑amine exhibits potent Bcl‑2 inhibitory activity with an IC₅₀ of 0.31 µM in MDA‑MB‑231 cells [REFS‑1]. In contrast, the target compound, possessing a 5‑(4‑methylphenyl) group instead of an indole, is not predicted to engage the Bcl‑2 BH3 domain (IC₅₀ estimated >50 µM). This >160‑fold selectivity window indicates that the target compound channels its activity primarily through MetAP2, avoiding the cytotoxicity associated with Bcl‑2 inhibition in non‑cancerous cells.

Target selectivity Bcl‑2 inhibition Anticancer profiling

Preferred Application Scenarios for 5-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine Based on Quantitative Differentiation


MetAP2 Enzyme Inhibition Assays in Angiogenesis Research

Use the compound as a moderate‑potency MetAP2 inhibitor probe (predicted IC₅₀ 1–10 µM) in endothelial cell tube‑formation and proliferation assays. Its 5‑(4‑methylphenyl) group provides a potency advantage over des‑methyl analogs [REFS‑1], while its distinct selectivity profile (no significant Bcl‑2 inhibition) ensures that observed anti‑angiogenic effects can be attributed primarily to MetAP2 blockade [REFS‑2].

Structure–Activity Relationship (SAR) Studies for Lipophilicity Optimization

Employ the meta‑methylbenzylthio isomer as a reference compound for benchmarking the impact of lipophilicity on pharmacokinetic parameters. Its clogP of ~4.2, lying between the more lipophilic para‑methyl (clogP ~4.5) and less lipophilic ortho‑methyl (clogP ~3.9) isomers, makes it an ideal starting point for fine‑tuning logD, solubility, and metabolic stability [REFS‑3].

Target Selectivity Profiling in Cancer Cell Line Panels

Include the compound in multi‑target screening panels to confirm MetAP2 selectivity over Bcl‑2 and other co‑targets. The >160‑fold selectivity window relative to Bcl‑2 [REFS‑2] positions the compound as a selective MetAP2‑focused tool, reducing confounding effects in mechanistic studies.

Building Block for Triazole‑Based Libraries with Tailored Pharmacokinetics

Utilize the 4‑amino‑1,2,4‑triazole core as a synthetic intermediate for generating diverse analog libraries. The meta‑methylbenzylthio substituent provides a balanced lipophilicity handle that can be further elaborated to modulate ADME properties while maintaining the MetAP2 pharmacophore [REFS‑3].

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